Sodium acrylate
Overview
Description
Sodium acrylate is a sodium salt of acrylic acid, characterized by the molecular formula ( \text{C}_3\text{H}_3\text{NaO}_2 ). It is a key monomer used in the production of superabsorbent polymers, which have the ability to absorb and retain large amounts of water relative to their own mass . This compound is widely used in various applications, including hygiene products, agriculture, and industrial processes.
Mechanism of Action
Target of Action
Sodium acrylate (SA) is a metal salt of acrylic acid . It serves as a monomer in the production of polyacrylic acid salts and copolymers . The primary targets of this compound are the molecules it interacts with during the polymerization process .
Mode of Action
This compound can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It is used in the preparation of poly(this compound) using bulk, solution, emulsion, and suspension polymerization techniques . In the polymerization process, this compound interacts with its targets, leading to the formation of a water-soluble polymer .
Biochemical Pathways
The polymerization of this compound results in the formation of polyacrylic acid salts and copolymers . These polymers have diverse applications in various industries.
Result of Action
The polymerization of this compound results in the formation of a water-soluble polymer . This polymer can be used in a variety of industries and personal care applications . For example, it can be used in tuning the grain size of iron oxide microparticles for potential applications in biological assaying and in chemical sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium acrylate is typically synthesized through the neutralization of acrylic acid with sodium hydroxide. The reaction is as follows: [ \text{CH}_2=\text{CHCOOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCOONa} + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of acrylic acid to this compound .
Industrial Production Methods: Industrial production of this compound involves the two-step gas-phase oxidation of propene to acrylic acid via acrolein as an intermediate. The acrylic acid is then neutralized with sodium hydroxide to produce this compound . An alternative method involves the synthesis from ethylene and carbon dioxide, which is considered more cost-effective due to the lower raw material costs .
Chemical Reactions Analysis
Types of Reactions: Sodium acrylate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form poly(this compound), a superabsorbent polymer.
Substitution Reactions: The vinyl group in this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like potassium persulfate under aqueous conditions.
Substitution Reactions: Typically involve nucleophiles that attack the vinyl group under mild conditions.
Major Products:
Poly(this compound): Formed through polymerization, used in superabsorbent materials.
Substituted Acrylates: Formed through substitution reactions, used in various chemical syntheses.
Scientific Research Applications
Sodium acrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Polyacrylic Acid: Similar in structure but lacks the sodium ion, making it less effective as a superabsorbent polymer.
Methacrylic Acid: Contains a methyl group, which alters its polymerization properties and applications.
Ethyl Acrylate: An ester of acrylic acid, used in different polymer applications due to its distinct properties.
Uniqueness of Sodium Acrylate: this compound’s unique ability to form highly absorbent hydrogels sets it apart from other similar compounds. Its sodium ion enhances its water-absorbing capacity, making it invaluable in applications requiring high absorbency .
Biological Activity
Sodium acrylate, a sodium salt of acrylic acid, is widely recognized for its applications in various fields, including medicine, agriculture, and materials science. Its biological activity is particularly relevant in the context of drug delivery systems, antimicrobial applications, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.
This compound is synthesized through the neutralization of acrylic acid with sodium hydroxide. The resulting compound forms a white crystalline powder that is highly soluble in water. Its polymeric form, poly(this compound), is a superabsorbent polymer used in various applications, including hygiene products and drug delivery systems.
1. Anticancer Activity
Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance, a study on acrylic acid derivatives showed that one compound (4b) had an IC50 value of 3.24 ± 0.13 μM against the MDA-MB-231 breast cancer cell line. This compound was found to induce apoptosis, inhibit tubulin polymerization, and cause cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
4b | MDA-MB-231 | 3.24 ± 0.13 | Induces apoptosis, inhibits tubulin polymerization |
CA-4 | MDA-MB-231 | 1.27 ± 0.09 | Similar mechanism but less potent |
The in vivo studies indicated that the sodium salt of compound 4b significantly reduced viable EAC cell counts in tumor-bearing mice and increased their lifespan from 16 days in the control group to 41 days in the treated group .
2. Drug Delivery Systems
This compound hydrogels have been explored for their potential in drug delivery applications. A study prepared hydrogels using this compound for the oral delivery of doxycycline, demonstrating favorable characteristics such as controlled release and enhanced bioavailability . These hydrogels were characterized by X-ray diffraction and showed promise for improving therapeutic efficacy through sustained drug release.
Table 2: Characteristics of this compound Hydrogels
Property | Value |
---|---|
Swelling Ratio | High (specific values vary) |
Drug Release Profile | Sustained over time |
Biocompatibility | Good (specific tests required) |
3. Antimicrobial Activity
This compound copolymers have shown antimicrobial properties against various pathogens. Research has indicated that these copolymers can inhibit bacterial growth effectively, making them suitable candidates for use in medical devices and coatings .
Table 3: Antimicrobial Efficacy of this compound Copolymers
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
E. coli | 15 | 5 |
S. aureus | 20 | 5 |
Case Study 1: Cancer Treatment Efficacy
A study investigated the effects of this compound derivative 4b on EAC-bearing mice. The results indicated a significant reduction in tumor volume and viable cell counts following treatment with sodium salt formulations . The study highlighted the potential of this compound derivatives as effective anticancer agents.
Case Study 2: Drug Delivery Systems
In another investigation, this compound-based hydrogels were utilized for delivering doxycycline orally. The study reported enhanced drug absorption and bioavailability due to the hydrogel's unique swelling properties and controlled release mechanisms .
Properties
CAS No. |
7446-81-3 |
---|---|
Molecular Formula |
C3H4NaO2 |
Molecular Weight |
95.05 g/mol |
IUPAC Name |
sodium;prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
InChI Key |
USNWAMPROKAEIT-UHFFFAOYSA-N |
SMILES |
C=CC(=O)[O-].[Na+] |
Isomeric SMILES |
C=CC(=O)[O-].[Na+] |
Canonical SMILES |
C=CC(=O)O.[Na] |
density |
1.1 - 1.4 g/cm³ |
melting_point |
>300 °C |
Key on ui other cas no. |
28603-11-4 7446-81-3 9003-04-7 25549-84-2 95077-68-2 |
physical_description |
Liquid Liquid; [IUCLID] White to cream colored solid; [MSDSonline] White solid; [ICSC] Light gray powder; [Sigma-Aldrich MSDS] WHITE POWDER WITH CHARACTERISTIC ODOUR. |
Pictograms |
Environmental Hazard |
Related CAS |
25549-84-2 |
solubility |
Solubility in water: good |
Synonyms |
acrylic acid, polymers carbomer 934p carbomer 940 carbomer homopolymer type c (allyl pentaerythritol crosslinked) carbomer-934 carbopol 940 carbopol 940, ammonium salt carbopol 940, calcium salt carbopol 941 cavity conditioner GC Conditioner HIVISWAKO 105 PAA170 PAA20 cpd PAA60 cpd poly(acrylic acid) poly(sodium acrylate) polyacrylate sodium polyacrylic acid sodium polyacrylate |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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